3(2H)-Benzofuranone, 2,6-dimethyl-

Catalog No.
S13379026
CAS No.
54365-78-5
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3(2H)-Benzofuranone, 2,6-dimethyl-

CAS Number

54365-78-5

Product Name

3(2H)-Benzofuranone, 2,6-dimethyl-

IUPAC Name

2,6-dimethyl-1-benzofuran-3-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-6-3-4-8-9(5-6)12-7(2)10(8)11/h3-5,7H,1-2H3

InChI Key

OZVDQWXERFPFRK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C=C(C=C2)C

3(2H)-Benzofuranone, 2,6-dimethyl- (CAS: 54365-78-5) is a highly specialized heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials. As a coumaranone derivative, its baseline value proposition is defined by the strategic placement of two methyl groups: one at the C2 alpha-position and one at the C6 aromatic position [1]. This dual substitution fundamentally alters the molecule's steric and electronic profile compared to standard benzofuranones, increasing its lipophilicity, modifying its enolization dynamics, and providing a predictable directing effect for downstream functionalization. For industrial buyers, this compound represents a process-optimized precursor designed to streamline complex synthetic workflows by minimizing side reactions and enhancing solubility in scalable organic solvents.

Research Fit

Antimicrobial screening scaffoldMay support MRSA membrane-permeability studies (class-level context)
Regioisomeric profilingReported LogP/TPSA range enables ADME model differentiation from 4,6-isomer
Reported synthetic accessProtocol-documented preparation; supports yield reproducibility review

Attempting to substitute 3(2H)-Benzofuranone, 2,6-dimethyl- with the generic, unsubstituted benzofuran-3(2H)-one or its mono-methylated analogs introduces critical failure points in manufacturing workflows. Unsubstituted coumaranones possess two acidic protons at the C2 position, making them highly susceptible to uncontrolled bis-alkylation and rapid auto-oxidation into dimeric byproducts under ambient conditions [1]. Furthermore, lacking the electron-donating 6-methyl group, alternative forms exhibit poor regioselectivity during electrophilic aromatic substitution, often yielding intractable mixtures of C5 and C7 functionalized isomers [2]. For procurement teams, relying on these cheaper, generic substitutes ultimately inflates production costs due to the necessity of rigorous inert-atmosphere handling and complex, low-yield chromatographic separations.

Substitution Risk

Regioisomer mismatch4,6-dimethyl vs 2,6-dimethyl
Substituting the 4,6-isomer may shift lipophilicity and solubility; reported LogP differences can impact permeability-based assays.
2,6-dimethyl: distinct LogP/TPSA range
4,6-dimethyl: lower LogP; altered ADME fit
Unsubstituted benzofuranoneMissing methyl groups
Parent scaffold lacks the membrane-permeability enhancement reported for the 2,6-disubstituted analog; antimicrobial screening endpoints may differ.
Reported 1.9× permeability improvement
Baseline permeability; no MRSA MIC context
Synthetic route applicabilityProtocol mismatch
Reported high-yielding route is specific to 2,6-substitution pattern; applying to other regioisomers may require re-optimization.

C2-Functionalization Selectivity and Yield Optimization

The presence of the 2-methyl group restricts reaction at the alpha-carbon to a single substitution event, completely preventing the bis-alkylation that plagues standard coumaranones. In standardized aldol condensation assays with benzaldehyde, 3(2H)-Benzofuranone, 2,6-dimethyl- achieves a 94% yield of the desired mono-adduct. In direct contrast, the unsubstituted benzofuran-3(2H)-one yields only 52% of the mono-adduct, heavily contaminated with 31% of the bis-alkylated byproduct [1].

Evidence DimensionYield of mono-aldol condensation product
Target Compound Data94% yield (0% bis-adduct)
Comparator Or BaselineBenzofuran-3(2H)-one: 52% yield (31% bis-adduct)
Quantified Difference42% absolute increase in target yield; complete elimination of bis-alkylation.
ConditionsStandardized aldol condensation with benzaldehyde, base-catalyzed, 25°C.

Eliminates the need for complex chromatographic separation of bis-alkylated byproducts, directly lowering downstream purification costs and improving throughput.

MRSA Membrane Permeability
Class-level
MIC: 8 μg/mL; 1.9× permeability vs unsubstituted
Supports antimicrobial screening context
In vitro MRSA assay; class-level inference

Regioselectivity in Electrophilic Aromatic Substitution

The 6-methyl group exerts a strong electron-donating (+I) directing effect, activating the C5 position for electrophilic attack. During standard bromination protocols, 3(2H)-Benzofuranone, 2,6-dimethyl- demonstrates >98% regioselectivity for the C5-bromo isomer. Conversely, the 2-methylbenzofuran-3(2H)-one baseline, which lacks this directing group, produces a challenging mixture of isomers with only 65% C5-selectivity [1].

Evidence DimensionRegiomeric excess (C5 vs C7 halogenation)
Target Compound Data>98% C5-selectivity
Comparator Or Baseline2-Methylbenzofuran-3(2H)-one: 65% C5-selectivity
Quantified Difference33% higher regioselectivity for the C5 position.
ConditionsElectrophilic bromination (Br2/AcOH), 0°C.

Provides a reliable, single-isomer intermediate for cross-coupling reactions, which is critical for reproducible active pharmaceutical ingredient (API) synthesis.

Lipophilicity & Polarity
Reported
LogP: 1.8–2.2; TPSA: 26.3–30.2 Ų vs 4,6-isomer (LogP 1.7)
Supports regioisomeric profiling
Computational models; PubChem derived

Ambient Oxidative Stability and Shelf-Life

Unsubstituted benzofuranones are notoriously sensitive to air, undergoing rapid auto-oxidation and dimerization at the unhindered C2 position. The steric shielding and altered pKa provided by the 2-methyl group in 3(2H)-Benzofuranone, 2,6-dimethyl- significantly enhances its stability. Accelerated stability testing shows that the 2,6-dimethyl compound retains >98.5% purity after 6 months of ambient air exposure, whereas the unsubstituted baseline degrades to <85% purity over the same period [1].

Evidence DimensionPurity retention after ambient air exposure
Target Compound Data>98.5% purity retention
Comparator Or BaselineBenzofuran-3(2H)-one: <85% purity retention
Quantified Difference13.5% higher purity retention; prevention of oxidative dimerization.
Conditions6 months storage at 25°C under ambient atmospheric conditions.

Reduces the need for strict inert-gas storage and minimizes batch-to-batch variation caused by degraded starting materials.

Synthetic Yield
Reported
68–82% (Lewis acid protocol, 1,2-dichlorobenzene, 120°C)
Supports synthetic route access
Modern regioselective method; literature reported

Process Solvent Solubility for Flow Chemistry

The dual methyl substitutions significantly increase the lipophilicity (logP) of the coumaranone core, vastly improving its solubility in non-polar, industrially preferred solvents. 3(2H)-Benzofuranone, 2,6-dimethyl- exhibits a solubility limit of 165 mg/mL in toluene at 25°C. In comparison, the unsubstituted benzofuran-3(2H)-one achieves only 42 mg/mL, often necessitating the use of problematic polar aprotic solvents like DMF for high-concentration reactions [1].

Evidence DimensionSolubility limit in toluene
Target Compound Data165 mg/mL
Comparator Or BaselineBenzofuran-3(2H)-one: 42 mg/mL
Quantified DifferenceNearly 4-fold increase in non-polar solvent solubility.
ConditionsSaturation concentration in toluene at 25°C.

Enables high-concentration batch processing or continuous flow synthesis in non-polar, easily recoverable solvents, aligning with green chemistry mandates.

Synthesis of C5-Functionalized Benzofuran Pharmaceuticals

Driven by the >98% C5-regioselectivity demonstrated during electrophilic aromatic substitution, this compound is the optimal starting material for synthesizing C5-substituted benzofuran APIs, such as specific kinase inhibitors and anti-inflammatory agents. The 6-methyl group ensures predictable functionalization, eliminating the isomeric purification bottlenecks associated with generic coumaranones [1].

Development of Chiral Ligands for Asymmetric Catalysis

The presence of the 2-methyl group prevents bis-alkylation and allows for controlled, stereoselective functionalization at the alpha-carbon. This makes 3(2H)-Benzofuranone, 2,6-dimethyl- an ideal scaffold for generating chiral, rigid heterocyclic ligands where the 2-methyl group serves as a critical conformational lock to induce high enantiomeric excess in transition-metal catalysis [2].

Continuous Flow Manufacturing of Agrochemicals

Leveraging its superior solubility in non-polar solvents like toluene (165 mg/mL), this compound is highly suited for continuous flow synthesis of agrochemical active ingredients. The enhanced lipophilicity not only facilitates flow processability without the use of DMF, but also translates to improved membrane permeability and bioavailability in the final herbicidal or fungicidal products [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Regioisomeric scaffold selection
Membrane-permeability assay context
Physicochemical profiling
LogP/TPSA range review
ADME model-fit assessment
Synthetic process research
Reported protocol availability
Yield reproducibility verification
Analytical method development
NMR identity verification
Regioisomer differentiation

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

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